molecular formula C11H12O3 B13201251 Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13201251
M. Wt: 192.21 g/mol
InChI Key: FQIXNTNFDDVRKP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with a methyl group at position 5 and a methyl ester at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and medicinal chemistry. The dihydrobenzofuran scaffold is notable for its presence in bioactive molecules, though the specific biological activity of this compound remains underexplored .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H12O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-5,9H,6H2,1-2H3

InChI Key

FQIXNTNFDDVRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions starting from appropriately substituted phenolic or benzofuran precursors. The key steps typically include:

  • Formation of the benzofuran ring system,
  • Introduction of the methyl substituent at the 5-position,
  • Esterification or methylation to form the methyl carboxylate group at the 3-position.

The synthetic route often requires careful control of reaction conditions to optimize yield and purity.

Representative Synthetic Routes

Esterification of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

A common approach involves the esterification of the corresponding carboxylic acid precursor:

  • Starting material: 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
  • Reagents: Methanol with acidic catalyst (e.g., sulfuric acid or HCl)
  • Conditions: Reflux under anhydrous conditions for several hours
  • Outcome: Methyl ester formation via Fischer esterification

This method is straightforward and yields the methyl ester with moderate to high efficiency depending on purification steps.

Cyclization and Functionalization Route

Another synthetic pathway involves:

  • Starting from 5-methylresorcinol derivatives or 5-methylphenol,
  • Performing cyclization reactions to form the benzofuran ring,
  • Subsequent oxidation or carboxylation at the 3-position,
  • Followed by methylation to yield the methyl ester.

Analytical Characterization and Research Outcomes

Spectroscopic Analysis

  • [^1H-NMR Spectroscopy](pplx://action/followup): Characteristic signals include aromatic protons in the 6.8–7.4 ppm range, methylene protons adjacent to oxygen in the benzofuran ring (around 4.3–4.9 ppm), and methyl protons of the ester and ring substituents near 2.0–3.8 ppm.
  • X-ray Crystallography: For related benzofuran derivatives, X-ray structures confirm the dihydrobenzofuran core and substitution pattern, validating synthetic routes.

Purity and Yield

  • Reported yields for esterification and cyclization steps range from moderate (50–70%) to high (up to 90%) depending on reaction optimization and purification techniques.
  • Purity is typically confirmed by chromatographic methods (TLC, HPLC) and elemental analysis.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Notes
Fischer Esterification 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Methanol, acid catalyst, reflux 70–90% Simple, widely used, scalable
Cyclization from substituted phenols 5-methylresorcinol or derivatives Cyclization reagents, oxidation, methylation 50–80% Allows structural modifications
Hydrolysis and Re-esterification Methyl 2,3-dihydrobenzofuran-3-carboxylate NaOH in THF/MeOH, acidification, esterification 60–85% Useful for purification and structural confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (Compound A) with analogous derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Compound A (Target) C11H12O3 192.21 g/mol 5-Me, 3-COOMe
Methyl 2,3-dihydrobenzofuran-3-carboxylate (3b) C10H10O2 162.19 g/mol 3-COOMe (no 5-Me)
Methyl chroman-4-carboxylate (3c) C10H10O3 178.19 g/mol Chromane ring, 4-COOMe
Methyl 3-hydroxy-2-isopropenyl-5-benzofurancarboxylate C13H14O4 234.25 g/mol 3-OH, 2-isopropenyl, 5-COOMe
5-(2-Me-dihydrobenzofuran-5-yl)isoxazole-3-carboxylic acid C13H11NO4 253.24 g/mol Isoxazole-3-COOH, 2-Me-dihydrobenzofuran

Key Observations :

  • The chromane derivative (3c) exhibits a fused oxygen heterocycle, altering ring strain and conformational flexibility .
  • Functional Groups : The hydroxyl and isopropenyl groups in the metabolite from introduce hydrogen-bonding capacity and steric hindrance, contrasting with Compound A’s simpler methyl and ester substituents.
Physicochemical Properties
  • Mass spectrometry (MS) would likely show a molecular ion peak at m/z 192 . 3b: Reported MS (m/z 162, M<sup>+</sup>) and elemental analysis (C: 74.06%, H: 6.21%) align with its molecular formula . Isoxazole Derivative (): The carboxylic acid group lowers lipophilicity (logP) compared to ester-containing analogues, impacting bioavailability.

Biological Activity

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their wide range of pharmacological effects, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anti-inflammatory : Reduces inflammation in different models.
  • Anticancer : Exhibits cytotoxic effects on cancer cell lines.
  • Antioxidant : Scavenges free radicals and protects cells from oxidative stress.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Gene Expression Modulation : It can alter the expression of genes related to cell growth and apoptosis, particularly in cancer cells.
  • Binding Interactions : The compound's structure allows it to bind effectively to target proteins, influencing their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

PathogenMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Methicillin-resistant Staphylococcus aureus (MRSA)20
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through various assays:

  • HRBC Membrane Stabilization : The percentage of stabilization ranged from 80% to 95% across different concentrations.

This suggests that this compound may protect cells from lysis during inflammatory responses.

Antioxidant Activity

In antioxidant assays, the compound showed substantial free radical scavenging ability:

Concentration (µg/mL)DPPH Scavenging (%)
1070
2085
5090

These findings indicate its potential role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., MDA-MB-435 melanoma), the compound exhibited an IC50 value of approximately 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Animal Models : In mouse models of asthma, the compound demonstrated a reduction in inflammatory markers when administered at doses ranging from 10 to 50 mg/kg body weight.
  • Comparative Studies : When compared to other benzofuran derivatives, this compound consistently showed superior activity against Gram-positive bacteria and moderate activity against Gram-negative strains.

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